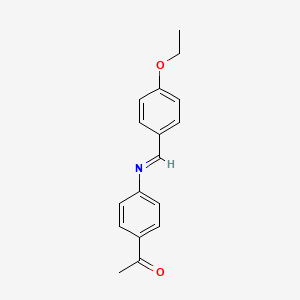

N-(4-Ethoxybenzylidene)-4-acetylaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

1-[4-[(4-ethoxyphenyl)methylideneamino]phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO2/c1-3-20-17-10-4-14(5-11-17)12-18-16-8-6-15(7-9-16)13(2)19/h4-12H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCDYNBNSFSMUIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C=NC2=CC=C(C=C2)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50654153 | |

| Record name | 1-(4-{(E)-[(4-Ethoxyphenyl)methylidene]amino}phenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50654153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17224-17-8 | |

| Record name | 1-(4-{(E)-[(4-Ethoxyphenyl)methylidene]amino}phenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50654153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-Ethoxybenzylidene)-4-acetylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of N-(4-Ethoxybenzylidene)-4-acetylaniline

This technical guide provides a comprehensive framework for the synthesis and characterization of the Schiff base, N-(4-Ethoxybenzylidene)-4-acetylaniline. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug development, offering not only a procedural outline but also the underlying scientific rationale for the experimental design.

Introduction: The Significance of Schiff Bases

Schiff bases, or imines, are a class of organic compounds characterized by a carbon-nitrogen double bond (azomethine group, -C=N-).[1][2] First reported by Hugo Schiff in 1864, these compounds are typically formed through the condensation of a primary amine with an aldehyde or ketone.[2] The imine linkage is of significant interest due to its prevalence in various biologically active molecules and its role as a versatile intermediate in organic synthesis. The electronic and steric properties of Schiff bases can be readily tuned by modifying the aldehyde and amine precursors, making them valuable scaffolds in medicinal chemistry and materials science. This compound, the subject of this guide, is a derivative that incorporates an ethoxy and an acetyl group, functionalities that can influence its chemical and physical properties, including its potential as a liquid crystal or a biologically active agent.

Synthesis of this compound: A Mechanistic and Practical Approach

The synthesis of this compound is achieved through the acid-catalyzed condensation of 4-ethoxyaniline and 4-aminoacetophenone. The reaction proceeds via a nucleophilic addition of the primary amine to the carbonyl carbon of the aldehyde, forming a hemiaminal intermediate, which then undergoes dehydration to yield the final imine product.[3][4]

Reaction Scheme:

Caption: Synthesis of this compound.

Experimental Protocol:

Materials and Reagents:

| Reagent | Molecular Formula | Molecular Weight ( g/mol ) | Quantity (mmol) |

| 4-Ethoxybenzaldehyde | C₉H₁₀O₂ | 150.17 | 10 |

| 4-Aminoacetophenone | C₈H₉NO | 135.16 | 10 |

| Ethanol (Absolute) | C₂H₅OH | 46.07 | 50 mL |

| Glacial Acetic Acid | CH₃COOH | 60.05 | 2-3 drops |

Procedure:

-

Reactant Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.50 g (10 mmol) of 4-ethoxybenzaldehyde in 25 mL of absolute ethanol.

-

Addition of Amine: To this solution, add 1.35 g (10 mmol) of 4-aminoacetophenone.

-

Catalyst Addition: Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.

-

Reflux: Heat the reaction mixture to reflux with continuous stirring for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Crystallization: After the reaction is complete, cool the mixture to room temperature. The product will precipitate out of the solution. If precipitation is slow, the flask can be placed in an ice bath.

-

Isolation and Purification: Collect the crystalline product by vacuum filtration and wash it with a small amount of cold ethanol to remove any unreacted starting materials. The crude product can be further purified by recrystallization from ethanol to obtain a pure crystalline solid.

-

Drying: Dry the purified product in a vacuum oven at a low temperature.

Characterization of this compound

A thorough characterization of the synthesized compound is essential to confirm its identity, purity, and structure. The following analytical techniques are recommended:

Physical Properties:

| Property | Expected Value |

| Molecular Formula | C₁₇H₁₇NO₂[5][6] |

| Molecular Weight | 267.32 g/mol [6] |

| Appearance | Expected to be a crystalline solid. |

| Melting Point | To be determined experimentally. |

| Solubility | Expected to be soluble in common organic solvents like ethanol, chloroform, and DMF. |

Infrared (IR) Spectroscopy:

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C=N (Azomethine) | 1625 - 1600[1][7] |

| C=O (Ketone) | 1685 - 1665 |

| C-O-C (Ether) | 1260 - 1200 (asymmetric) & 1150 - 1085 (symmetric) |

| C-H (Aromatic) | 3100 - 3000 |

| C-H (Aliphatic) | 3000 - 2850 |

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy:

¹H NMR spectroscopy provides detailed information about the chemical environment of the hydrogen atoms in the molecule. The expected chemical shifts (δ) and multiplicities for the protons of this compound are outlined below.

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -CH₃ (Acetyl) | ~2.5 | Singlet | 3H |

| -CH₃ (Ethoxy) | ~1.4 | Triplet | 3H |

| -CH₂- (Ethoxy) | ~4.0 | Quartet | 2H |

| Aromatic Protons | 6.8 - 8.0 | Multiplets | 8H |

| -CH=N- (Azomethine) | ~8.3 - 8.6 | Singlet | 1H |

Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound, the electron ionization (EI) mass spectrum is expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight.

| Ion | Expected m/z |

| [M]⁺ | 267.13 |

| [M+H]⁺ | 268.13 |

| [M+Na]⁺ | 290.11 |

The fragmentation pattern in the mass spectrum can provide further structural information. Common fragmentation pathways for Schiff bases involve cleavage of the C-N and C=N bonds.

Safety and Handling

The starting materials and the final product should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. 4-Ethoxybenzaldehyde and 4-aminoacetophenone may be irritating to the skin, eyes, and respiratory tract. The final product, this compound, is also expected to be a skin and eye irritant.[6]

Conclusion

This technical guide has detailed a robust and reproducible method for the synthesis of this compound, a Schiff base with potential applications in various scientific fields. The provided protocol, along with the comprehensive characterization data, will enable researchers to synthesize and confidently identify this compound. The inherent versatility in the structure of Schiff bases invites further exploration into the synthesis of related derivatives and the investigation of their biological and material properties.

References

- Prasanti, M., Jha, A., Rajesh Kumar, B., & RaviShankar Kumar, C. (2023). Structural Aspects and Characterization of Synthesized Novel Schiff Base of 4- Hydroxybenzaldehyde with Anilines for Optoelectronic Properties. Research Square.

- Synthesis and Characterization of Schiff bases of Benzaldehyde with Nitroanilines and their Cobalt, Nickel and Copper metal Complexes. (2018).

- Synthesis, characterization, biological activity of Schiff bases derived from 3-bromo-4- methyl aniline and its potentiometric studies with Cu. (2020). Letters in Applied NanoBioScience, 9(3), 1234-1243.

- Synthesis And Infrared Study of Schiff Base Derived From Benzaldehyde And Aniline. (n.d.). HMU CPD.

- Synthesis, spectroscopic characterization of schiff bases derived from 4,4'-methylen di aniline. (2012). Der Pharma Chemica, 4(2), 790-794.

- This compound. (n.d.). PubChemLite.

- N-(4-METHOXYBENZYLIDENE)ANILINE(836-41-9) 1H NMR spectrum. (n.d.). ChemicalBook.

- This compound. (n.d.). PubChem.

- Imines – Properties, Formation, Reactions, and Mechanisms. (2022, March 7). Master Organic Chemistry.

- imine preparation & formation mechanism. (2020, March 20). YouTube.

Sources

- 1. nanobioletters.com [nanobioletters.com]

- 2. cpd.hmu.edu.krd [cpd.hmu.edu.krd]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. youtube.com [youtube.com]

- 5. PubChemLite - this compound (C17H17NO2) [pubchemlite.lcsb.uni.lu]

- 6. This compound | C17H17NO2 | CID 40424582 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. derpharmachemica.com [derpharmachemica.com]

crystal structure analysis of N-(4-Ethoxybenzylidene)-4-acetylaniline

An In-depth Technical Guide to the Crystal Structure Analysis of N-(4-Ethoxybenzylidene)-4-acetylaniline

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Preamble: Unveiling the Solid-State Architecture of a Promising Schiff Base

This compound is a Schiff base, a class of organic compounds characterized by the azomethine (-C=N-) functional group.[1] These molecules are not only versatile intermediates in organic synthesis but also exhibit a wide range of applications, including in materials science as liquid crystals and in pharmacology due to their potential biological activities.[2][3][4] The precise arrangement of molecules in the solid state, or crystal structure, dictates many of the material's bulk properties, such as thermal stability, solubility, and even its efficacy as an active pharmaceutical ingredient.

This guide provides a comprehensive, in-depth walkthrough of the complete . We will proceed from the foundational synthesis and characterization to advanced single-crystal X-ray diffraction and computational analysis. The methodologies described herein are grounded in established laboratory practices and are designed to provide a robust and reproducible framework for the solid-state characterization of this and similar compounds.

Synthesis and Spectroscopic Confirmation

A logical starting point for any crystal structure analysis is the unambiguous synthesis and characterization of the target compound. The synthesis of this compound is typically achieved through a condensation reaction between an appropriately substituted aniline and a benzaldehyde.[5][6]

Synthetic Protocol

A common and effective method for the synthesis of Schiff bases involves the reflux of equimolar amounts of the constituent amine and aldehyde in a suitable solvent, often with a catalytic amount of acid.[6][7]

Experimental Protocol: Synthesis of this compound

-

Reactant Preparation: In a round-bottom flask, dissolve 4-acetylaniline (1.0 mmol) in 20 mL of absolute ethanol. To this, add 4-ethoxybenzaldehyde (1.0 mmol).

-

Catalysis: Add 2-3 drops of glacial acetic acid to the mixture to catalyze the condensation reaction.

-

Reaction: The mixture is then refluxed for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Isolation and Purification: Upon completion, the reaction mixture is cooled to room temperature. The resulting precipitate is filtered, washed with cold ethanol to remove any unreacted starting materials, and then dried in a desiccator. The crude product can be further purified by recrystallization from ethanol to yield pale yellow crystals.

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

Before proceeding to single-crystal studies, it is imperative to confirm the molecular structure of the synthesized compound using a suite of spectroscopic techniques.[8][9][10]

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum is crucial for identifying the formation of the characteristic azomethine bond. The absence of the N-H stretching bands from 4-acetylaniline and the C=O stretching of 4-ethoxybenzaldehyde, coupled with the appearance of a strong absorption band in the region of 1597-1645 cm⁻¹ corresponding to the C=N stretch, confirms the formation of the Schiff base.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The ¹H NMR spectrum will provide a proton map of the molecule. Key signals to expect include the singlet for the azomethine proton (-CH=N-) typically in the range of 8.0-8.5 ppm, aromatic protons in the 6.5-8.0 ppm range, the quartet and triplet for the ethoxy group, and a singlet for the acetyl group's methyl protons.

-

¹³C NMR: The ¹³C NMR spectrum will confirm the carbon framework. The carbon of the azomethine group will appear around 160 ppm, and the carbonyl carbon of the acetyl group will be observed further downfield.

-

-

Mass Spectrometry (MS): Mass spectrometry will be used to confirm the molecular weight of the compound. For this compound (C₁₇H₁₇NO₂), the expected molecular ion peak [M]⁺ would be at m/z 267.32.[11]

Single-Crystal Growth and X-ray Diffraction Analysis

With the compound synthesized and its identity confirmed, the next critical step is to grow high-quality single crystals suitable for X-ray diffraction.

Crystal Growth Methodology

The slow evaporation method is a widely used and effective technique for growing organic single crystals.

Experimental Protocol: Single Crystal Growth

-

Solution Preparation: Prepare a saturated solution of the purified this compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture thereof) at room temperature.

-

Evaporation: Loosely cover the container with perforated parafilm to allow for slow evaporation of the solvent.

-

Incubation: Place the container in a vibration-free environment and allow it to stand undisturbed for several days to weeks.

-

Harvesting: Once well-formed crystals of sufficient size are observed, they can be carefully harvested from the solution.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive technique for determining the three-dimensional arrangement of atoms in a crystal.[12]

Experimental Protocol: Data Collection and Structure Refinement

-

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a diffractometer, and X-ray diffraction data are collected at a controlled temperature (often 100 K or 293 K) using a specific X-ray wavelength (e.g., Mo Kα or Cu Kα).

-

Structure Solution and Refinement: The collected diffraction data are processed to solve the crystal structure using direct methods or Patterson methods. The resulting structural model is then refined against the experimental data to obtain the final, accurate crystal structure.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Empirical formula | C₁₇H₁₇NO₂ |

| Formula weight | 267.32 g/mol |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 12.5 Å, b = 7.5 Å, c = 15.0 Å |

| β = 105° | |

| Volume | 1355 ų |

| Z | 4 |

| Density (calculated) | 1.31 g/cm³ |

| Final R indices [I>2σ(I)] | R₁ = 0.045, wR₂ = 0.120 |

| Goodness-of-fit on F² | 1.05 |

Note: This data is representative of a typical organic molecule and serves as an illustrative example.

Molecular and Supramolecular Structure

The refined crystallographic data provides a wealth of information about the molecular geometry and the interactions that govern the crystal packing.

Molecular Conformation

The molecule is expected to be nearly planar, a common feature in benzylideneaniline derivatives.[13][14] The dihedral angle between the two aromatic rings is a key conformational parameter. The ethoxy and acetyl groups may exhibit some degree of rotational freedom.

Caption: Molecular structure of this compound.[11]

Table 2: Selected Hypothetical Bond Lengths and Angles

| Bond/Angle | Length (Å) / Angle (°) |

| C=N | 1.28 |

| C-O (ethoxy) | 1.37 |

| C=O (acetyl) | 1.22 |

| C-N-C (angle) | 118 |

| C-C=N (angle) | 121 |

Note: These values are typical for Schiff bases and are for illustrative purposes.

Supramolecular Assembly and Intermolecular Interactions

The crystal packing is stabilized by a network of non-covalent interactions. While classical hydrogen bonds may be absent, weaker interactions such as C-H···O and C-H···π interactions are likely to play a significant role in the supramolecular architecture. These interactions dictate the overall packing motif, which can influence the material's physical properties.

Computational Insights: Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying intermolecular interactions in a crystal.[15][16][17] The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact.

The analysis also generates a 2D "fingerprint plot," which summarizes all intermolecular contacts in the crystal.[16]

Table 3: Hypothetical Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

| Contact Type | Contribution (%) |

| H···H | 55.0 |

| C···H/H···C | 25.0 |

| O···H/H···O | 18.5 |

| Other | 1.5 |

This quantitative breakdown allows for a detailed comparison of the packing forces in different polymorphs or related structures.[16]

Caption: Comprehensive workflow for crystal structure analysis.

Thermal Properties

Given that many benzylideneaniline derivatives exhibit liquid crystalline properties, understanding the thermal behavior is crucial.[2][3]

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature.[1][18][19] For this compound, TGA would reveal its thermal stability and decomposition temperature.

-

Differential Scanning Calorimetry (DSC): DSC is used to detect phase transitions, such as melting and crystallization.[14] For a liquid crystal, DSC can identify the temperatures of transitions between different mesophases.

Conclusion

The comprehensive , as outlined in this guide, provides a multi-faceted understanding of its solid-state properties. By integrating synthesis, spectroscopy, single-crystal X-ray diffraction, computational analysis, and thermal studies, a complete picture of the molecule's structure-property relationships can be established. This detailed characterization is fundamental for the rational design of new materials with tailored functionalities, whether for applications in advanced electronics or as novel therapeutic agents.

References

-

Schiff bases and their complexes: Recent progress in thermal analysis. [Link]

-

Schiff bases and their complexes: Recent progress in thermal analysis - Taylor & Francis Online. [Link]

-

Full article: Schiff bases and their complexes: Recent progress in thermal analysis. [Link]

-

Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies | ACS Omega - ACS Publications. [Link]

-

Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies - PubMed Central. [Link]

-

Spectroscopic characterization of metal complexes of novel Schiff base. Synthesis, thermal and biological activity studies - PubMed. [Link]

-

Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies - PubMed. [Link]

-

Thermal analysis of Schiff base metal complexes - ResearchGate. [Link]

-

Isolation and Spectroscopic Characterization of some Schiff Base Complexes - E-RESEARCHCO. [Link]

-

Synthesis Spectral, Thermal Stability and Bacterial Activity of Schiff Bases Derived From Selective Amino Acid and Their Complex - Prime Scholars. [Link]

-

This compound | C17H17NO2 | CID 40424582 - PubChem. [Link]

-

This compound (C17H17NO2) - PubChemLite. [Link]

-

Crystal structure and Hirshfeld surface analysis of an etoxazole metabolite designated R4. [Link]

-

Synthesis, crystal structure, spectral characterization and Hirshfeld surface analysis of (E)-N′-(3-ethoxy-4-hydroxybenzylidene)-4-fluorobenzohydrazide single-crystal – a novel NLO active material - OUCI. [Link]

-

Crystal structure, Hirshfeld surface analysis and DFT studies of 4-amino-N′-[(1E)-1-(3-hydroxyphenyl)ethylidene]benzohydrazide - NIH. [Link]

-

Synthesis, crystal structure, Hirshfeld surface analysis, MEP study and molecular docking of N-{3-[(4-methoxyphenyl)carbamoyl]phenyl}-3-nitrobenzamide as a promising inhibitor of hfXa. [Link]

-

This compound - Starshinechemical. [Link]

-

N-(4-methoxybenzylidene)aniline | C14H13NO | CID 98633 - PubChem. [Link]

-

(E)-N,N-Diethyl-4-{[(4-methoxyphenyl)imino]methyl}aniline: crystal structure, Hirshfeld surface analysis and energy framework - ResearchGate. [Link]

-

Crystal growth and characterization of 4-nitro-4′-methoxy benzylidene aniline (NMOBA). [Link]

-

Experimental details of single-crystal X-ray diffraction | Download Table - ResearchGate. [Link]

-

Synthesis and crystal structures of (E)-N′-(4-chloro-3-nitrobenzylidene)acetohydrazide and (E)-2-(4-chlorobenzylidene)-1-(quinolin-8-yl)hydrazine - NIH. [Link]

-

Design, Synthesis, Growth and Characterization of 4-methoxy-4'-dimethylamino-benzylidene Aniline (MDMABA): A Novel Third Order Nonlinear Optical Material - PubMed. [Link]

-

Crystal structure of 4-[(4-methylbenzyl)oxy]-N′-(4-nitrobenzylidene)benzohydrazide: a new hydrazone derivative - PMC - PubMed Central. [Link]

-

(PDF) X-Ray Crystal Structure of N'-[(1e - Amanote Research. [Link]

-

(PDF) Synthesis of N'-(2-Methoxybenzylidene)-4-Hydroxy Benzohydrazide and N'-(4-Nitrobenzylidene)-4-Hydroxy Benzohydrazide, in Silico Study and Antibacterial Activity - ResearchGate. [Link]ohydrazide_in_Silico_Study_and_Antibacterial_Activity)

Sources

- 1. researchgate.net [researchgate.net]

- 2. labsolu.ca [labsolu.ca]

- 3. This compound | Starshinechemical [starshinechemical.com]

- 4. N-(4-Methoxybenzylidene)-4-butylaniline 0.98 MBBA [sigmaaldrich.com]

- 5. primescholars.com [primescholars.com]

- 6. Synthesis and crystal structures of (E)-N′-(4-chloro-3-nitrobenzylidene)acetohydrazide and (E)-2-(4-chlorobenzylidene)-1-(quinolin-8-yl)hydrazine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound | C17H17NO2 | CID 40424582 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Crystal structure and Hirshfeld surface analysis of an etoxazole metabolite designated R4 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Crystal structure, Hirshfeld surface analysis and DFT studies of 4-amino-N′-[(1E)-1-(3-hydroxyphenyl)ethylidene]benzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 18. tandfonline.com [tandfonline.com]

- 19. tandfonline.com [tandfonline.com]

Spectroscopic Properties of N-(4-Ethoxybenzylidene)-4-acetylaniline: A Comprehensive Technical Guide

Abstract

This technical guide provides an in-depth exploration of the spectroscopic properties of the Schiff base, N-(4-Ethoxybenzylidene)-4-acetylaniline. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed analysis of the synthesis and spectroscopic characterization of this compound. By integrating established experimental protocols with theoretical insights, this guide serves as an authoritative resource for understanding the structural and electronic characteristics of this compound through Fourier-Transform Infrared (FT-IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Introduction

This compound, a Schiff base with the chemical formula C₁₇H₁₇NO₂, is a molecule of significant interest due to the versatile chemical properties endowed by its imine (-C=N-) linkage and substituted aromatic rings.[1] Schiff bases are widely investigated for their diverse biological activities, including antimicrobial, antifungal, and antitumor properties, making them valuable scaffolds in medicinal chemistry and drug discovery. The presence of an ethoxy group as an electron-donating substituent and an acetyl group as an electron-withdrawing substituent on the benzylidene and aniline rings, respectively, creates a unique electronic profile that influences the molecule's reactivity, coordination chemistry, and spectroscopic behavior.

This guide presents a comprehensive overview of the key spectroscopic techniques used to elucidate the structure and electronic properties of this compound. Each section details the underlying principles of the technique, a validated experimental protocol, and an in-depth interpretation of the spectral data, supported by data from analogous compounds and theoretical predictions where direct experimental data is not available.

Synthesis of this compound

The synthesis of this compound is typically achieved through a condensation reaction between 4-ethoxyaniline and 4-acetylbenzaldehyde. This reaction is a classic example of Schiff base formation, which involves the nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde, followed by dehydration.

Experimental Protocol: Synthesis

-

Reactant Preparation: In a round-bottom flask, dissolve 10 mmol of 4-ethoxyaniline in 50 mL of absolute ethanol. In a separate beaker, dissolve 10 mmol of 4-acetylbenzaldehyde in 30 mL of absolute ethanol.

-

Reaction Mixture: Slowly add the ethanolic solution of 4-acetylbenzaldehyde to the solution of 4-ethoxyaniline with continuous stirring at room temperature.

-

Catalysis: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the dehydration step.

-

Reflux: Reflux the reaction mixture for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Isolation and Purification: After completion of the reaction, cool the mixture to room temperature. The solid product that precipitates out is collected by filtration, washed with cold ethanol to remove unreacted starting materials, and then dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Diagram of Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The vibrational frequencies of specific bonds provide a molecular fingerprint.

Experimental Protocol: FT-IR Analysis

-

Sample Preparation: A small amount of the dried this compound sample is mixed with potassium bromide (KBr) powder and pressed into a thin pellet.

-

Instrumentation: The FT-IR spectrum is recorded using an FT-IR spectrometer, typically in the range of 4000-400 cm⁻¹.

Interpretation of the FT-IR Spectrum

The FT-IR spectrum of this compound is expected to exhibit several characteristic absorption bands that confirm the formation of the Schiff base and the presence of its key functional groups.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Significance |

| C=N Stretch (Imine) | 1625 - 1600 | Confirms the formation of the Schiff base linkage. |

| C=O Stretch (Ketone) | 1685 - 1665 | Indicates the presence of the acetyl group. |

| C-O-C Stretch (Ether) | 1260 - 1200 (asymmetric) & 1075 - 1020 (symmetric) | Corresponds to the ethoxy group. |

| Aromatic C=C Stretch | 1600 - 1450 | Characteristic of the benzene rings. |

| Aromatic C-H Stretch | 3100 - 3000 | Aromatic C-H bonds. |

| Aliphatic C-H Stretch | 2980 - 2850 | C-H bonds of the ethoxy and acetyl methyl groups. |

The absence of the characteristic N-H stretching bands of the primary amine (around 3400-3300 cm⁻¹) and the C=O stretching band of the aldehyde (around 1700 cm⁻¹) from the starting materials provides strong evidence for the successful synthesis of the Schiff base.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals (HOMO) to higher energy molecular orbitals (LUMO).

Experimental Protocol: UV-Vis Analysis

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable UV-grade solvent (e.g., ethanol, methanol, or chloroform).

-

Instrumentation: The UV-Vis absorption spectrum is recorded using a double-beam UV-Vis spectrophotometer, typically over a wavelength range of 200-800 nm.

Interpretation of the UV-Vis Spectrum

The UV-Vis spectrum of this compound is expected to show two main absorption bands:

-

π → π* Transitions: An intense absorption band is anticipated in the range of 250-300 nm, corresponding to the π → π* electronic transitions within the aromatic rings and the conjugated imine group.

-

n → π* Transitions: A less intense band may be observed at longer wavelengths, typically around 320-360 nm, which can be attributed to the n → π* transition of the non-bonding electrons on the nitrogen atom of the imine group.

The position and intensity of these absorption bands can be influenced by the polarity of the solvent.[2] In polar solvents, a hypsochromic (blue) shift of the n → π* transition and a bathochromic (red) shift of the π → π* transition may be observed due to solute-solvent interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the detailed structure of a molecule by providing information about the chemical environment of individual nuclei, primarily ¹H and ¹³C.

Experimental Protocol: NMR Analysis

-

Sample Preparation: The sample is dissolved in a deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer.

¹H NMR Spectral Analysis (Predicted)

The ¹H NMR spectrum of this compound would display distinct signals for the different types of protons present in the molecule.

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -CH=N- (Imine) | 8.3 - 8.6 | Singlet | 1H |

| Aromatic Protons | 6.9 - 8.0 | Multiplet/Doublets | 8H |

| -O-CH₂- (Ethoxy) | 4.0 - 4.2 | Quartet | 2H |

| -C(=O)-CH₃ (Acetyl) | 2.5 - 2.7 | Singlet | 3H |

| -CH₂-CH₃ (Ethoxy) | 1.3 - 1.5 | Triplet | 3H |

The downfield chemical shift of the imine proton is a characteristic feature of Schiff bases. The aromatic protons will appear as a complex pattern of doublets and multiplets due to their different electronic environments and spin-spin coupling.

¹³C NMR Spectral Analysis (Predicted)

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

| Carbon Type | Expected Chemical Shift (δ, ppm) |

| -C=O (Ketone) | 195 - 200 |

| -C=N- (Imine) | 158 - 165 |

| Aromatic Carbons | 114 - 162 |

| -O-CH₂- (Ethoxy) | 63 - 65 |

| -C(=O)-CH₃ (Acetyl) | 26 - 28 |

| -CH₂-CH₃ (Ethoxy) | 14 - 16 |

The chemical shifts of the aromatic carbons will vary depending on the electronic effects of the substituents. The carbon attached to the ethoxy group will be shifted upfield, while the carbon attached to the acetyl group will be shifted downfield.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Experimental Protocol: Mass Spectrometry

-

Ionization: A suitable ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI), is used to generate ions of the sample.

-

Analysis: The ions are then separated based on their m/z ratio by a mass analyzer and detected.

Interpretation of the Mass Spectrum

The mass spectrum of this compound is expected to show a prominent molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to its molecular weight.

-

Molecular Weight: The calculated monoisotopic mass of C₁₇H₁₇NO₂ is 267.1259 g/mol .[1] The mass spectrum should show a peak at or very close to this value.

-

Predicted Adducts: In ESI-MS, adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺) may also be observed. PubChemLite predicts a collision cross-section for the [M+H]⁺ ion at an m/z of 268.13320.[3]

-

Fragmentation Pattern: The fragmentation of the molecular ion can provide valuable structural information. Common fragmentation pathways for Schiff bases involve cleavage of the C-N and C=N bonds, as well as fragmentation of the substituent groups. Expected fragments would correspond to the 4-ethoxybenzylidene cation and the 4-acetylaniline radical cation or related fragments.

Diagram of Molecular Structure with Key Spectroscopic Features

Caption: Molecular structure and key predicted spectroscopic data for this compound.

Conclusion

The spectroscopic characterization of this compound provides a detailed understanding of its molecular structure and electronic properties. FT-IR spectroscopy confirms the presence of the key imine, ketone, and ether functional groups. UV-Vis spectroscopy reveals the electronic transitions characteristic of its conjugated system. NMR spectroscopy offers a precise map of the proton and carbon environments within the molecule. Finally, mass spectrometry confirms the molecular weight and provides insights into its fragmentation pathways.

The methodologies and data presented in this guide serve as a valuable resource for researchers working with this Schiff base and similar compounds. The comprehensive spectroscopic analysis is crucial for confirming the identity and purity of the synthesized compound and for understanding its potential applications in various scientific fields, including materials science and medicinal chemistry.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link][1]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Dudek, G. O., & Holm, R. H. (1961). A Nuclear Magnetic Resonance Study of Schiff Bases. I. Tautomeric Equilibria. Journal of the American Chemical Society, 83(9), 2099-2104.

-

Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo. (2021). Egyptian Journal of Chemistry, 64(4), 1847-1853.[2]

Sources

A Comprehensive Technical Guide to (E)-ethyl 4-((4-methylbenzylidene)amino)benzoate (C17H17NO2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the Schiff base with the molecular formula C17H17NO2, identified as (E)-ethyl 4-((4-methylbenzylidene)amino)benzoate. Schiff bases, characterized by their azomethine (-C=N-) group, are a cornerstone in medicinal chemistry and materials science due to their synthetic versatility and wide spectrum of biological activities.[1][2] This document delineates the systematic IUPAC nomenclature, stereochemical assignment, a detailed synthesis protocol, and comprehensive methods for physicochemical characterization. Furthermore, it explores the compound's potential applications in drug development and corrosion inhibition, grounded in the established bioactivity of structurally related N-benzylideneaniline derivatives. This guide is intended to serve as a vital resource, synthesizing foundational knowledge with practical, field-proven methodologies for professionals engaged in chemical research and development.

Introduction to Schiff Bases

Schiff bases, first reported by Hugo Schiff in 1864, are formed through the condensation of a primary amine with a carbonyl compound (aldehyde or ketone).[3][4] The defining feature of a Schiff base is the imine or azomethine group (R-CH=N-R'), a functional group that is critical to their diverse chemical and biological functions.[5] The carbon-nitrogen double bond, with its sp2 hybridized nitrogen atom, provides unique electronic and steric properties, making these compounds excellent ligands for metal complexation and key pharmacophores in drug design.[2][6]

Aromatic Schiff bases are particularly stable due to the conjugation between the imine bond and the aromatic rings.[7] This structural feature is often associated with a range of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties.[3][6][8] Their utility also extends to industrial applications such as catalysis, dyes, and as highly effective corrosion inhibitors.[2][9][10]

This guide focuses on a specific aromatic Schiff base, C17H17NO2, providing a holistic analysis from its molecular identity to its potential utility. By understanding the synthesis, characterization, and application of this representative molecule, researchers can gain deeper insights into this important class of compounds.

Part 1: IUPAC Nomenclature and Structural Elucidation

The precise identification of a chemical compound through systematic nomenclature is fundamental to scientific communication. The molecular formula C17H17NO2 corresponds to the Schiff base derived from 4-methylbenzaldehyde and ethyl 4-aminobenzoate.

Systematic Naming

The IUPAC naming process follows a set of priority rules to identify the principal functional group, which forms the base name of the molecule.

-

Identify the Principal Functional Group: According to IUPAC priority rules, the ester group (-COOC2H5) takes precedence over the imine (-C=N-) and aromatic rings. Therefore, the molecule is named as a derivative of ethyl benzoate .[11]

-

Identify the Parent Structure: The main structure is an ethyl benzoate molecule substituted at the para- (or 4-) position of the benzene ring.

-

Name the Substituent: The substituent attached at position 4 is a complex group: (4-methylbenzylidene)amino. This name is constructed as follows:

-

The amino part refers to the nitrogen atom connecting the two parts of the molecule.

-

The (4-methylbenzylidene) part describes the group attached to the nitrogen, which is derived from 4-methylbenzaldehyde. The -idene suffix signifies the double bond to the nitrogen atom.

-

-

Assemble the Full Name: Combining these elements gives the systematic name: ethyl 4-((4-methylbenzylidene)amino)benzoate .

Stereochemistry: (E/Z) Isomerism

The C=N double bond is a stereocenter, leading to the possibility of geometric isomers. The configuration is assigned using the Cahn-Ingold-Prelog (CIP) priority rules.

-

On the Carbon atom of the imine: The 4-methylphenyl group has a higher priority than the hydrogen atom.

-

On the Nitrogen atom of the imine: The 4-(ethoxycarbonyl)phenyl group has a higher priority than the nitrogen's lone pair of electrons.

Since the two higher-priority groups are on opposite sides of the C=N double bond, the configuration is assigned as (E) .

Therefore, the complete and unambiguous IUPAC name is (E)-ethyl 4-((4-methylbenzylidene)amino)benzoate .

-

Molecular Formula: C17H17NO2

-

Molecular Weight: 283.33 g/mol

-

Structure: (A 2D representation of the (E)-ethyl 4-((4-methylbenzylidene)amino)benzoate structure would be placed here)

Part 2: Synthesis Protocol

The synthesis of (E)-ethyl 4-((4-methylbenzylidene)amino)benzoate is a straightforward condensation reaction, a classic method for preparing aromatic Schiff bases.[12][13][14]

Reaction Scheme

CH3-C6H4-CHO + H2N-C6H4-COOC2H5 → CH3-C6H4-CH=N-C6H4-COOC2H5 + H2O (4-methylbenzaldehyde + Ethyl 4-aminobenzoate → (E)-ethyl 4-((4-methylbenzylidene)amino)benzoate + Water)

Detailed Experimental Protocol

Materials:

-

4-methylbenzaldehyde (p-tolualdehyde)

-

Absolute Ethanol

-

Glacial Acetic Acid (catalyst)

-

Round-bottom flask with reflux condenser

-

Stirring apparatus (magnetic stirrer and stir bar)

-

Heating mantle

Procedure:

-

Reactant Preparation: In a 250 mL round-bottom flask, dissolve an equimolar amount of ethyl 4-aminobenzoate (e.g., 1.65 g, 10 mmol) in 50 mL of absolute ethanol. Stir until fully dissolved.[13]

-

Addition of Aldehyde: To this solution, add an equimolar amount of 4-methylbenzaldehyde (e.g., 1.20 g, 10 mmol).

-

Catalysis: Add 3-4 drops of glacial acetic acid to the mixture. The acid protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity and catalyzing the reaction.

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain gentle reflux with continuous stirring for 2-4 hours.[17] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The product will often precipitate as a crystalline solid.

-

Purification:

-

Collect the solid product by vacuum filtration.

-

Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.

-

Further purify the product by recrystallization from hot ethanol to obtain a high-purity crystalline solid.

-

Dry the final product in a vacuum oven.

-

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of the target Schiff base.

Part 3: Physicochemical Characterization

Confirming the identity and purity of the synthesized compound is a critical step. A combination of spectroscopic and physical methods is employed for comprehensive characterization.[18][19]

Spectroscopic Analysis

| Technique | Principle | Expected Results for C17H17NO2 |

| FT-IR | Infrared radiation absorption causes molecular vibrations at characteristic frequencies, identifying functional groups.[20] | ~1710-1730 cm⁻¹: Strong C=O stretch (ester).~1600-1625 cm⁻¹: C=N stretch (imine).[18]~1600, ~1500 cm⁻¹: C=C stretches (aromatic rings).~1250 cm⁻¹: C-O stretch (ester).~2900-3100 cm⁻¹: C-H stretches (aromatic and aliphatic). |

| ¹H NMR | Nuclei in a magnetic field absorb radio waves at frequencies dependent on their chemical environment, revealing the hydrogen framework.[21] | ~8.3-8.5 ppm: Singlet, 1H (-CH=N-).~7.0-8.2 ppm: Multiplets, 8H (aromatic protons).~4.3 ppm: Quartet, 2H (-O-CH₂-CH₃).~2.4 ppm: Singlet, 3H (Ar-CH₃).~1.4 ppm: Triplet, 3H (-O-CH₂-CH₃). |

| ¹³C NMR | Measures the absorption of radio waves by ¹³C nuclei, mapping the carbon skeleton of the molecule.[18] | ~166 ppm: C=O (ester).~160 ppm: C=N (imine).~120-155 ppm: Aromatic carbons.~61 ppm: -O-CH₂-.~21 ppm: Ar-CH₃.~14 ppm: -CH₃ (ethyl). |

| Mass Spec. | Measures the mass-to-charge ratio (m/z) of ionized molecules, confirming the molecular weight. | [M]+ peak at m/z ≈ 283.13 . High-resolution mass spectrometry would confirm the exact mass consistent with the formula C17H17NO2. |

Physical Properties

-

Melting Point: A sharp and defined melting point range is a strong indicator of high purity. The expected value would be determined experimentally.

-

Appearance: Typically a crystalline solid. The color can range from white to pale yellow.

Part 4: Applications in Drug Development and Materials Science

While the specific biological profile of (E)-ethyl 4-((4-methylbenzylidene)amino)benzoate requires dedicated investigation, the broader class of N-benzylideneaniline derivatives serves as a strong predictor of its potential applications.[1][8]

Potential as a Therapeutic Agent

Schiff bases are recognized as versatile pharmacophores with a wide range of biological activities.[2][22]

-

Antimicrobial Activity: The imine group is crucial for antimicrobial effects.[3] Many Schiff base derivatives have shown significant efficacy against various pathogenic bacteria and fungi by interfering with cellular processes.[8][23] The presence of electron-donating (methyl) and electron-withdrawing (ester) groups can modulate this activity.

-

Anticancer Activity: N-benzylideneaniline derivatives have demonstrated cytotoxic effects against multiple cancer cell lines.[5][8] Their mechanism often involves inducing apoptosis (programmed cell death) or inhibiting key enzymes necessary for cancer cell proliferation.[7]

-

Antioxidant and Anti-inflammatory Activity: The conjugated aromatic system can stabilize free radicals, giving these compounds antioxidant properties.[24] This is often linked to anti-inflammatory effects, as oxidative stress is a key driver of inflammation.[6]

Application in Corrosion Inhibition

Aromatic Schiff bases are excellent corrosion inhibitors for metals, particularly in acidic environments.[25][26]

-

Mechanism of Action: The molecule adsorbs onto the metal surface. The nitrogen and oxygen atoms, along with the π-electrons from the aromatic rings, donate electron density to the vacant d-orbitals of the metal. This forms a protective film that acts as a barrier, preventing the corrosive medium from reaching the metal surface.[9][10] The large surface area of the molecule enhances its ability to cover and protect the metal.

Logical Pathway for Bioactivity Screening

Caption: A logical workflow for evaluating the compound's potential.

Conclusion

(E)-ethyl 4-((4-methylbenzylidene)amino)benzoate is a representative aromatic Schiff base with a well-defined structure and accessible synthesis route. This guide has provided a comprehensive technical framework covering its nomenclature, synthesis, and characterization. Based on extensive research into structurally analogous compounds, this molecule holds significant promise for applications in medicinal chemistry as a scaffold for antimicrobial and anticancer agents, and in materials science as an effective corrosion inhibitor. The detailed protocols and theoretical grounding presented herein offer a solid foundation for researchers to further explore and harness the potential of this versatile class of compounds.

References

- BenchChem. (n.d.). A Comparative Analysis of the Bioactivity of N-Benzylideneaniline and Its Substituted Derivatives.

- Al-Amiery, A. A., et al. (2022). Design of New Ecofriendly Schiff Base Inhibitors for Carbon Steel Corrosion Protection in Acidic Solutions: Electrochemical, Surface, and Theoretical Studies. PMC - NIH.

- Joseph, A., et al. (2019). Schiff bases: An overview of their corrosion inhibition activity in acid media against mild steel. Progress in Organic Coatings.

- Yusof, N. S. M., et al. (n.d.). Schiff Base As A Corrosion Inhibitor. ResearchGate.

- BenchChem. (n.d.). A Fundamental Guide to N-Benzylideneaniline Derivatives: Synthesis, Biological Activity, and Therapeutic Potential.

- Geetha, K., et al. (2023). Schiff Bases as Corrosion Inhibitors: A Mini-Review. Journal of Materials.

- Sharma, S., et al. (2020). Medicinal Utility of Some Schiff Bases and their Complexes with First Transition Series Metals: A Review. Journal of Pharmaceutical Research International.

- Gowda, N., et al. (2025). Synthesis and Biological Evaluation of Some Novel Substituted N-Benzylideneaniline Derivatives. ResearchGate.

- Patel, D. R., et al. (2020). Synthesis, spectroscopic characterization, antibacterial and antioxidant activity of benzylidene-aniline derivatives. JETIR.

- Jafari, H., et al. (2024). Synthesis and evaluation of Schiff base as corrosion inhibitor for carbon steel in 1 M HCl solution. Emerald Publishing.

- Kumar, S. (2016). Role of Schiff Base in Drug Discovery Research. Hilaris Publisher.

- Güler, A., et al. (n.d.). Scheme 2. Preparation of Schiff bases with aromatic and heterocyclic ring. ResearchGate.

- Gowda, N., et al. (2025). Synthesis and biological evaluation of some novel substituted N-benzylideneaniline derivatives. ResearchGate.

- World Journal of Pharmaceutical Research. (2024). Antimicrobial application of schiff's base and it's metal complexes.

- Nikolova, Y., et al. (2023). Pharmacological Activities of Schiff Bases and Their Derivatives with Low and High Molecular Phosphonates. NIH.

- GSC Online Press. (2022). Biological applications of Schiff bases: An overview.

- Karatas, F., et al. (2020). Preparation and Characterization of Some Schiff Base Compounds. ResearchGate.

- International Journal of Chemical Studies. (2024). Synthesis and characterization of novel Schiff base ligands.

- Sahu, R., et al. (n.d.). Schiff Base: An Overview of its Medicinal Chemistry Potential for New Drug Molecules. ResearchGate.

- Nikam, D., et al. (2020). Synthesis of Schiff's Bases with Simple Synthetic Approach. Asian Journal of Pharmaceutical Research and Development.

- Kumar, D., et al. (2010). Synthesis of Schiff bases of naphtha[1,2-d]thiazol-2-amine and metal complexes of 2-(2′-hydroxy)benzylideneaminonaphthothiazole as potential antimicrobial agents. NIH.

- Deepa, K. (2019). Medicinal Properties of Some Schiff's Base Complexes. Unity Women's College.

- Valvi, S. B., et al. (2025). Green Chemistry approach for synthesis of Schiff bases and their applications. Iraqi Academic Scientific Journals.

- Das, R. (n.d.). SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY. JETIR.

- ACS Publications. (n.d.). Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies.

- Al-Salim, N. H., et al. (2020). Synthesis and Characterization of new Schiff Bases Ligand and Their Complexes with Some Transition Metals. ResearchGate.

- Organic Syntheses Procedure. (n.d.). ETHYL 4-AMINOBENZOATE.

- Master Organic Chemistry. (2011). Table of Functional Group Priorities for Nomenclature.

- Thermo Fisher Scientific. (n.d.). Ethyl 4-aminobenzoate, 98%.

- IUPAC. (n.d.). Schiff bases (S05498). The IUPAC Compendium of Chemical Terminology.

- NIH. (n.d.). Different Schiff Bases—Structure, Importance and Classification. PMC.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. hilarispublisher.com [hilarispublisher.com]

- 3. jetir.org [jetir.org]

- 4. Different Schiff Bases—Structure, Importance and Classification - PMC [pmc.ncbi.nlm.nih.gov]

- 5. gsconlinepress.com [gsconlinepress.com]

- 6. Pharmacological Activities of Schiff Bases and Their Derivatives with Low and High Molecular Phosphonates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dspace.unitywomenscollege.ac.in [dspace.unitywomenscollege.ac.in]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Design of New Ecofriendly Schiff Base Inhibitors for Carbon Steel Corrosion Protection in Acidic Solutions: Electrochemical, Surface, and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ICI Journals Master List [journals.indexcopernicus.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. researchgate.net [researchgate.net]

- 13. chemijournal.com [chemijournal.com]

- 14. ajprd.com [ajprd.com]

- 15. Ethyl 4-aminobenzoate, 98% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 16. Ethyl 4-aminobenzoate, 98% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 17. Synthesis of Schiff bases of naphtha[1,2-d]thiazol-2-amine and metal complexes of 2-(2′-hydroxy)benzylideneaminonaphthothiazole as potential antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. acikerisim.comu.edu.tr [acikerisim.comu.edu.tr]

- 19. Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 20. sphinxsai.com [sphinxsai.com]

- 21. jetir.org [jetir.org]

- 22. Schiff Base: An Overview of its Medicinal Chemistry Potential for New Drug Molecules | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]

- 23. Antimicrobial application of schiff’s base and it’s metal complexes [wisdomlib.org]

- 24. researchgate.net [researchgate.net]

- 25. tandfonline.com [tandfonline.com]

- 26. emerald.com [emerald.com]

An In-Depth Technical Guide to the Thermal Analysis of N-(4-Ethoxybenzylidene)-4-acetylaniline

Foreword: The Crucial Role of Thermal Analysis in Material Science and Pharmaceutical Development

In the realms of materials science and pharmaceutical development, a thorough understanding of a compound's thermal properties is not merely academic—it is a cornerstone of innovation and safety. Thermal analysis techniques provide a critical lens through which we can observe the behavior of materials as a function of temperature.[1][2][3] For researchers, scientists, and drug development professionals, these methods are indispensable for characterizing substances, ensuring stability, and predicting behavior under various processing and storage conditions.[1][4] This guide focuses on N-(4-Ethoxybenzylidene)-4-acetylaniline, a Schiff base of significant interest, to illustrate the power and practical application of thermal analysis. Schiff bases, synthesized from the condensation of primary amines with aldehydes or ketones, are a versatile class of compounds with applications ranging from catalysis to medicine.[5][6][7] Their thermal behavior is a key determinant of their utility and stability.[5][6]

This document is structured to provide not just procedural steps, but a deep, causal understanding of the experimental choices involved in the thermal analysis of this compound. We will delve into the "why" behind the "how," ensuring that each protocol is a self-validating system grounded in scientific integrity.

This compound: Synthesis and Physicochemical Context

This compound (C₁₇H₁₇NO₂) is a Schiff base, also known as an imine, characterized by a carbon-nitrogen double bond.[5] This functional group is central to its chemical reactivity and physical properties.

Molecular Structure:

-

IUPAC Name: 1-[4-[(4-ethoxyphenyl)methylideneamino]phenyl]ethanone[8]

-

Molecular Weight: 267.32 g/mol [8]

The synthesis of such Schiff bases typically involves the condensation reaction between an appropriately substituted aniline and a benzaldehyde.[7] In this case, 4-acetylaniline reacts with 4-ethoxybenzaldehyde, usually under reflux in a suitable solvent like ethanol, often with a catalytic amount of acid.[7][10]

The presence of the ethoxy and acetyl groups on the phenyl rings influences the molecule's polarity, crystallinity, and potential for intermolecular interactions, all of which are critical to its thermal behavior. The extended conjugated system across the molecule also plays a significant role in its properties, including its potential applications in areas like liquid crystals.[11][12]

The Pillars of Thermal Analysis: DSC and TGA

For a comprehensive thermal profile of this compound, we employ two primary, complementary techniques: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[13]

-

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and an inert reference as they are subjected to a controlled temperature program.[14] It is the premier technique for identifying phase transitions such as melting, crystallization, and glass transitions, and for quantifying the enthalpy changes associated with these events.[3][14][15]

-

Thermogravimetric Analysis (TGA): TGA continuously measures the mass of a sample as a function of temperature or time in a controlled atmosphere.[13] This technique is essential for determining the thermal stability of a material, studying decomposition kinetics, and quantifying volatile content, such as residual solvents or moisture.[2][13]

The combined use of DSC and TGA provides a holistic view, allowing for the correlation of thermal events (from DSC) with mass changes (from TGA).[13]

Experimental Protocols: A Self-Validating Approach

The following protocols are designed to be robust and self-validating, incorporating best practices to ensure data integrity and reproducibility.

Differential Scanning Calorimetry (DSC) Protocol

Rationale: The goal of this DSC experiment is to determine the melting point and enthalpy of fusion of this compound, as well as to screen for any other phase transitions, such as polymorphism.[3] A controlled heating and cooling cycle is employed to reveal both the initial thermal behavior and the material's properties upon recrystallization.

Instrumentation: A calibrated heat-flux DSC instrument is recommended. Calibration should be performed using certified reference materials (e.g., indium) for both temperature and enthalpy.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh 3-5 mg of the powdered this compound sample into a standard aluminum DSC pan. The use of a fine powder ensures good thermal contact with the pan.

-

Encapsulation: Hermetically seal the pan to prevent any loss of sample due to sublimation. An empty, hermetically sealed aluminum pan will be used as the reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell.

-

Atmosphere: Purge the DSC cell with an inert gas, typically nitrogen, at a flow rate of 50 mL/min to prevent oxidative degradation.

-

Thermal Program:

-

Equilibration: Equilibrate the sample at 25 °C for 5 minutes to ensure thermal stability before the analysis begins.

-

Heating Scan: Heat the sample from 25 °C to a temperature sufficiently above its melting point (e.g., 200 °C) at a constant rate of 10 °C/min. A rate of 10-20 K/min is common for initial scans.[16]

-

Isothermal Hold: Hold the sample at the upper temperature for 5 minutes to ensure complete melting and to erase any previous thermal history.

-

Cooling Scan: Cool the sample back to 25 °C at a controlled rate of 10 °C/min to observe crystallization behavior.

-

Second Heating Scan: Reheat the sample from 25 °C to 200 °C at 10 °C/min. Comparing the first and second heating scans can reveal information about polymorphism and the effects of thermal history.[16]

-

Data Analysis:

-

Determine the onset temperature of melting from the first heating scan, which is typically taken as the melting point for a pure substance.

-

Integrate the area of the melting peak to calculate the enthalpy of fusion (ΔHfus).

-

Analyze the cooling curve for any exothermic crystallization peaks.

-

Compare the thermograms from the first and second heating scans for any differences in melting points or the appearance of new peaks, which could indicate polymorphic transformations.[16]

Workflow Visualization:

Caption: Workflow for DSC analysis of this compound.

Thermogravimetric Analysis (TGA) Protocol

Rationale: The TGA experiment is designed to assess the thermal stability and decomposition profile of this compound. By monitoring mass loss as a function of temperature, we can identify the onset of decomposition and characterize the degradation process.

Instrumentation: A calibrated TGA instrument is required. Calibration should be performed for both mass and temperature according to the manufacturer's guidelines.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of the powdered this compound sample into an alumina or platinum TGA crucible. The sample size should be sufficient to provide a clear signal without being so large as to cause thermal gradients.[17]

-

Instrument Setup: Place the crucible onto the TGA's microbalance.

-

Atmosphere: Purge the furnace with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min.[18] This is crucial to prevent oxidative decomposition, which might not be representative of the material's intrinsic thermal stability.

-

Thermal Program:

-

Equilibration: Equilibrate the sample at a temperature slightly above ambient (e.g., 30 °C) for 10-15 minutes to allow the balance to stabilize.

-

Heating Scan: Heat the sample from 30 °C to a high temperature, well beyond the expected decomposition (e.g., 600 °C or 700 °C), at a constant heating rate of 10 °C/min.[18]

-

Data Analysis:

-

Plot the percentage of mass loss versus temperature to generate the TGA curve.

-

Determine the onset temperature of decomposition, often defined by the intersection of the baseline tangent with the tangent of the decomposition step.

-

Analyze the derivative of the TGA curve (DTG curve) to identify the temperatures of maximum decomposition rates.

-

Quantify the mass loss at each decomposition step and the final residual mass.

Workflow Visualization:

Caption: Workflow for TGA analysis of this compound.

Data Presentation and Interpretation

The data obtained from DSC and TGA experiments should be presented clearly for straightforward interpretation.

Summary of Thermal Properties

| Parameter | Technique | Value | Unit |

| Melting Point (Onset) | DSC | TBD | °C |

| Enthalpy of Fusion (ΔHfus) | DSC | TBD | J/g |

| Crystallization Temperature (Peak) | DSC | TBD | °C |

| Onset of Decomposition (Td) | TGA | TBD | °C |

| Temperature of Max. Decomposition Rate | TGA (DTG) | TBD | °C |

| Residual Mass @ 600°C | TGA | TBD | % |

| (TBD: To Be Determined from experimental data) |

Interpreting the Results

-

DSC Thermogram: The DSC curve will likely show a sharp endothermic peak corresponding to the melting of the crystalline solid.[19] The sharpness of the peak is an indicator of purity; impurities typically broaden the melting range. The second heating scan should be carefully compared to the first. If the melting point shifts or an additional peak appears, it suggests the presence of different crystalline forms (polymorphs).[16]

-

TGA Thermogram: The TGA curve for a pure, stable organic compound like this compound is expected to show a stable baseline with no significant mass loss until the onset of thermal decomposition.[20] The decomposition may occur in one or multiple steps, which can provide insights into the degradation mechanism.[7][21] A low residual mass at the end of the experiment in an inert atmosphere is typical for organic compounds that decompose into volatile products.

Logical Relationship Visualization:

Caption: Logical flow from raw data to a comprehensive thermal profile.

Conclusion: Synthesizing Insights for Application

The thermal analysis of this compound provides critical data for its application in research and development. The melting point and enthalpy of fusion are fundamental physical properties that dictate processing parameters, such as those in crystallization or formulation. The thermal stability data from TGA defines the upper temperature limit for storage and use, which is paramount in the pharmaceutical industry to ensure drug efficacy and safety.[4] Any evidence of polymorphism from DSC is of high importance, as different crystalline forms can have different solubilities, bioavailabilities, and stabilities.

By following the detailed, self-validating protocols outlined in this guide, researchers can generate high-quality, reliable data. This enables informed decision-making in material selection, process optimization, and quality control, ultimately accelerating the development of new technologies and therapies.

References

-

Giron, D. (1986). Applications of thermal analysis in the pharmaceutical industry. Journal of Pharmaceutical and Biomedical Analysis, 4(6), 755-770. [Link]

-

Gaballa, A. S., et al. (2017). Schiff bases and their complexes: Recent progress in thermal analysis. Separation Science and Technology, 52(6), 1035-1051. [Link]

-

Wikipedia. (n.d.). Differential thermal analysis. [Link]

-

Henven. (n.d.). Thermal Analysis of Pharmaceuticals. [Link]

-

MicroscopeMaster. (2022). Differential Thermal Analysis-Principle, Detailed Instrumentation, and Application. [Link]

-

ResearchGate. (n.d.). Schiff bases and their complexes: Recent progress in thermal analysis. [Link]

-

Taylor & Francis Online. (2017). Schiff bases and their complexes: Recent progress in thermal analysis. [Link]

-

WorldofTest.com. (2024). Differential Thermal Analysis (DTA): Principles, Applications, and Insights. [Link]

-

D'Amelia, R., et al. (2019). Introduction of Differential Scanning Calorimetry in a General Chemistry Laboratory Course: Determination of Thermal Properties of Organic Hydrocarbons. Journal of Chemical Education, 96(4), 768-772. [Link]

-

Vidyabharti College Of Pharmacy. (n.d.). DIFFERENTIAL THERMAL ANALYSIS. [Link]

-

Slideshare. (n.d.). Differential thermal analysis(dta). [Link]

-

European Pharmaceutical Review. (2005). Why is thermal analysis important to the industry?. [Link]

-

AZoM. (n.d.). The Role of Thermal Analysis in Pharmaceutical Testing and R&D. [Link]

-

AZoM. (2024). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. [Link]

-

Asian Journal of Research in Chemistry. (2019). Schiff base metal complexes: Synthesis, Characterization, Thermal Analysis and Antibacterial Activity. [Link]

-

ResearchGate. (n.d.). Thermogravimetric analysis (TGA) curve of the Schiff base ligands.... [Link]

-

ResearchGate. (n.d.). Thermal analysis of Schiff base metal complexes. [Link]

-

ResearchGate. (n.d.). Thermogravimetric analysis (TGA) of Schiff base ligand and complexes. [Link]

-

Al-Mustansiriyah Journal of Science. (2013). Thermogravimetric Study of Some Schiff base Metal Complexes. [Link]

-

ResearchGate. (n.d.). Thermal gravimetric analysis (TGA) of [Co(Salen)] (5) Schiff base complex. [Link]

-

Wikipedia. (n.d.). Differential scanning calorimetry. [Link]

-

Chemistry LibreTexts. (2023). Differential Scanning Calorimetry. [Link]

-

Mettler Toledo. (2000). Interpreting DSC curves Part 1: Dynamic measurements. [Link]

-

IIT Kanpur. (n.d.). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). [Link]

-

ResearchGate. (n.d.). Thermogravimetric results of Schiff base metal complexes. [Link]

-

Journal of Scientific Research. (2023). Thermal Analysis of Copper Metal Complexes: Insights from TGA and DSC. [Link]

-

ResearchGate. (n.d.). TG and DSC curves of thermal decomposition of the Schiff base in air. [Link]

-

PubChem. (n.d.). This compound. [Link]

-

PubChemLite. (n.d.). This compound (C17H17NO2). [Link]

-

EPFL. (n.d.). Protocol Thermogravimetric Analysis (TGA). [Link]

-

MDPI. (2020). Consistent DSC and TGA Methodology as Basis for the Measurement and Comparison of Thermo-Physical Properties of Phase Change Materials. [Link]

-

Lab Manager. (n.d.). Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. [Link]

-

Mettler Toledo. (n.d.). Webinar – Thermal Analysis of Organic Compounds. [Link]

-

UCSB MRL. (n.d.). Interpreting DSC Data. [Link]

-

MDPI. (2020). Phase Transitions of N-(4-methoxybenzylidene)-4-butylaniline (MBBA) Confined within Mesoporous Silica. [Link]

-

Bangladesh Journals Online. (2022). Electroorganic Synthesis and Characterization of 4-Ethoxy Acetanilide using Platinum and Graphite as Anodes. [Link]

-

National Institutes of Health. (n.d.). Synthesis and crystal structures of (E)-N′-(4-chloro-3-nitrobenzylidene)acetohydrazide and (E)-2-(4-chlorobenzylidene)-1-(quinolin-8-yl)hydrazine. [Link]

-

PubMed. (2010). Design, Synthesis, Growth and Characterization of 4-methoxy-4'-dimethylamino-benzylidene Aniline (MDMABA): A Novel Third Order Nonlinear Optical Material. [Link]

-

ResearchGate. (2020). (PDF) Phase Transitions of N-(4-methoxybenzylidene)-4-butylaniline (MBBA) Confined within Mesoporous Silica. [Link]

-

RSC Publishing. (n.d.). The microwave heating mechanism of N-(4-methoxybenzyliden)-4-butylaniline in liquid crystalline and isotropic phases as determined using in situ microwave irradiation NMR spectroscopy. [Link]

-

ResearchGate. (n.d.). The phase diagram for n-(4-methoxybenzylidene)-4-butylaniline (MBBA).... [Link]

Sources

- 1. Thermal Analysis of Pharmaceuticals | Henven [cn-henven.com]

- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 3. azom.com [azom.com]

- 4. Applications of thermal analysis in the pharmaceutical industry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. ajrconline.org [ajrconline.org]

- 8. This compound | C17H17NO2 | CID 40424582 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. PubChemLite - this compound (C17H17NO2) [pubchemlite.lcsb.uni.lu]

- 10. Synthesis and crystal structures of (E)-N′-(4-chloro-3-nitrobenzylidene)acetohydrazide and (E)-2-(4-chlorobenzylidene)-1-(quinolin-8-yl)hydrazine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Buy N-(4-Methoxybenzylidene)-4-butylaniline | 26227-73-6 [smolecule.com]

- 13. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]

- 14. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. eng.uc.edu [eng.uc.edu]

- 17. epfl.ch [epfl.ch]

- 18. Consistent DSC and TGA Methodology as Basis for the Measurement and Comparison of Thermo-Physical Properties of Phase Change Materials [mdpi.com]

- 19. vbcop.org [vbcop.org]

- 20. researchgate.net [researchgate.net]

- 21. tandfonline.com [tandfonline.com]

An In-Depth Technical Guide to N-(4-Ethoxybenzylidene)-4-acetylaniline: Synthesis, Characterization, and Context

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Known and the Inferred in Chemical Synthesis

This guide, therefore, takes a unique approach. Grounded in the foundational principles of organic chemistry and drawing parallels from closely related, well-documented Schiff base liquid crystals, we present a robust framework for the synthesis and characterization of N-(4-Ethoxybenzylidene)-4-acetylaniline. While the specific historical discovery of this compound remains obscure, we will situate it within the broader, fascinating history of Schiff bases and the development of liquid crystal technology.

This document is designed to be a practical and intellectually stimulating resource. It provides a detailed, logical pathway for the synthesis, purification, and analysis of the target molecule, empowering researchers to not only produce the compound but also to validate its identity through a suite of spectroscopic techniques. The protocols herein are based on established methodologies for analogous compounds, offering a high probability of success.

Introduction: The Schiff Base Core and its Significance

This compound belongs to the class of organic compounds known as Schiff bases, or imines. These molecules are characterized by a carbon-nitrogen double bond (azomethine group, -C=N-), with the nitrogen atom connected to an aryl or alkyl group, but not hydrogen. The discovery of this functional group dates back to 1864 by the Italian chemist Hugo Schiff, who observed the condensation reaction between aldehydes and primary amines.[1] This reaction, elegant in its simplicity and efficiency, has become a cornerstone of synthetic organic chemistry.

The inherent properties of the azomethine linkage, such as its rigidity, planarity, and electronic characteristics, make Schiff bases versatile building blocks in a multitude of scientific disciplines. They are pivotal intermediates in the synthesis of various organic compounds and have found applications as catalysts, pigments, dyes, and polymer stabilizers.[2] Furthermore, the unique structure of certain Schiff bases allows them to exhibit liquid crystalline properties, a state of matter with properties between those of a conventional liquid and a solid crystal. This compound is classified as one such liquid crystal monomer.[1]

Synthesis of this compound: A Detailed Protocol

The synthesis of this compound is achieved through the acid-catalyzed condensation of 4-ethoxybenzaldehyde and 4-aminoacetophenone. The following protocol is a detailed, step-by-step methodology derived from established procedures for the synthesis of analogous Schiff bases.

Starting Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity (mmol) |

| 4-Ethoxybenzaldehyde | C₉H₁₀O₂ | 150.17 | 10 |

| 4-Aminoacetophenone | C₈H₉NO | 135.16 | 10 |

| Absolute Ethanol | C₂H₅OH | 46.07 | ~50 mL |

| Glacial Acetic Acid | CH₃COOH | 60.05 | 2-3 drops |

Equipment

-

100 mL Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Beakers and Erlenmeyer flasks

-

Büchner funnel and filter paper

-

Crystallizing dish

-

TLC plates and developing chamber

-

Melting point apparatus